SB1495
Description
Properties
Molecular Formula |
C34H45N5O3 |
|---|---|
Molecular Weight |
571.766 |
IUPAC Name |
N-(3-((((1S,2R)-2-((E)-2-Cyano-4,4-dimethylpent-2-enamido)cyclopentyl)oxy)methyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide |
InChI |
InChI=1S/C34H45N5O3/c1-34(2,3)20-29(21-35)33(41)37-30-9-6-10-31(30)42-24-27-8-5-7-26(19-27)22-36-32(40)28-13-11-25(12-14-28)23-39-17-15-38(4)16-18-39/h5,7-8,11-14,19-20,30-31H,6,9-10,15-18,22-24H2,1-4H3,(H,36,40)(H,37,41)/b29-20+/t30-,31+/m1/s1 |
InChI Key |
BUZJOXNDWIIWSG-PIBQMUJDSA-N |
SMILES |
O=C(NCC1=CC=CC(CO[C@@H]2[C@H](NC(/C(C#N)=C/C(C)(C)C)=O)CCC2)=C1)C3=CC=C(CN4CCN(C)CC4)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB1495; SB-1495; SB 1495 |
Origin of Product |
United States |
Rational Design and Early Development of Sb1495 As a Research Compound
Strategic Development from Known PPARγ Ligands and Co-crystal Structures
The design of SB1495 was heavily informed by the extensive existing knowledge of PPARγ ligands and their interactions with the receptor's ligand-binding domain (LBD). jst.go.jpresearchgate.net Structural analyses of the PPARγ LBD, which features a large, Y-shaped binding cavity, have been fundamental in guiding the development of new ligands. jst.go.jp
To understand the precise mechanism of action and the structural basis for its inhibitory activity, the co-crystal structure of the PPARγ LBD in complex with this compound was determined. nih.govnih.gov This, along with the structure of its enantiomer, SB1494, provided critical insights into their distinct binding modes and activities. nih.govnih.gov The analysis revealed that this compound unexpectedly binds to the Arm3 region of the ligand-binding pocket, near an alternate binding site, a distinct location compared to many known ligands. researchgate.netnih.gov This strategic placement within the LBD is crucial for its unique inhibitory function. nih.gov
Computational Docking and In Silico Screening in Compound Optimization
Computational methods played a vital role in the optimization and understanding of this compound. researchgate.net Docking analyses were performed using the co-crystal structure of the PPARγ ligand-binding domain to simulate and visualize the binding of this compound. researchgate.net
These in silico experiments, using protocols such as CDOCKER within software like Discovery Studio, helped to predict and confirm the binding mode of the ligand. researchgate.net The docking analysis showed this compound situated within a hydrophobic region between helix H3 and the β3–β4 sheets of the LBD. researchgate.net Such computational studies are essential for rational drug design, allowing researchers to screen various compounds and predict their binding affinities and orientations before undertaking more resource-intensive experimental validation. rsc.orgnih.gov The process often involves preparing the 3D crystal structure of the target protein, removing extraneous molecules, and then using algorithms to fit the ligand into the binding site, scored by energy functions to estimate binding stability. nih.gov This iterative process of computational screening and experimental testing accelerates the optimization of lead compounds. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Space Group | P212121 |
| Unit Cell Parameters (a, b, c) | 62.4 Å, 62.5 Å, 162.2 Å |
| Resolution | 2.85 Å |
| Monomers in Asymmetric Unit | Two |
Molecular and Mechanistic Elucidation of Sb1495 Action on Pparγ
Identification of Primary Molecular Targets
SB1495 directly interacts with PPARγ, functioning as a ligand that binds to this nuclear receptor. nih.govresearchgate.net Unlike classical full agonists such as thiazolidinediones (e.g., rosiglitazone (B1679542) and pioglitazone), this compound was developed through a rational drug discovery approach to selectively modulate PPARγ's functions without inducing the full spectrum of its transcriptional activity, which is often associated with adverse side effects. nih.govnih.gov The direct binding of this compound to the PPARγ ligand-binding domain (LBD) is the initiating event for its biological activity. nih.gov
A critical aspect of PPARγ regulation is its phosphorylation by Cyclin-Dependent Kinase 5 (Cdk5). nih.gov In conditions such as obesity, Cdk5 activity in adipose tissue increases, leading to the phosphorylation of PPARγ at serine 273 (Ser273), a modification linked to insulin (B600854) resistance. nih.gov The numbering of this serine residue may vary, with some studies referring to it as Ser245 based on the specific isoform or construct. nih.govnih.gov
This compound was specifically designed as a novel inhibitor of this Cdk5-mediated phosphorylation. nih.govnih.govresearchgate.net By preventing the phosphorylation at this key serine residue, this compound can modulate PPARγ activity in a manner that is distinct from classical agonism. nih.govnih.gov This targeted inhibition is considered a key factor in its insulin-sensitizing effects. nih.gov Notably, the inhibitory activity of this compound against PPARγ phosphorylation is potent, whereas its enantiomeric analogue, SB1494, shows minimal inhibitory effect, highlighting the stereospecificity of the interaction. nih.govnih.gov
| Target Feature | Description | Significance of this compound Interaction |
| Primary Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | This compound acts as a direct-binding ligand. nih.gov |
| Key Modulatory Event | Cdk5-mediated phosphorylation of PPARγ at Ser273/Ser245 | This compound is a potent and selective inhibitor of this phosphorylation event. nih.govnih.gov |
| Functional Consequence | Inhibition of a pathogenic modification | Blocking phosphorylation at this site is linked to improved insulin sensitivity. nih.govnih.gov |
Covalent Binding Mechanism and Reversibility
This compound employs a distinct covalent binding mechanism to interact with PPARγ, which is crucial for its unique modulatory profile. nih.govresearchgate.net
The chemical structure of this compound features a cyanoacrylamide moiety, an electrophilic group capable of reacting with nucleophilic residues on target proteins. nih.govresearchgate.net This functional group is specifically designed to form a reversible covalent bond with its target. nih.gov The reversibility is a key design feature, intended to avoid the potential for permanent, off-target modifications that can be associated with irreversible covalent inhibitors. researchgate.net The cyanoacrylamide warhead allows this compound to establish a stable interaction with PPARγ while maintaining the potential for dissociation. nih.gov
Crystallographic studies have confirmed that this compound forms a covalent bond with the cysteine residue at position 285 (Cys285) within the ligand-binding domain of PPARγ. nih.govresearchgate.net The thiol group of Cys285 acts as a nucleophile, attacking the electrophilic β-carbon of the cyanoacrylamide moiety of this compound. nih.govresearchgate.netresearchgate.net This interaction is highly specific, and electron density maps from crystal structures provide clear evidence of the covalent linkage between the sulfur atom of Cys285 and the this compound molecule. nih.govresearchgate.net This covalent attachment to Cys285 on helix H3 is central to the mechanism by which this compound anchors itself within the ligand-binding pocket. nih.govresearchgate.net
| Binding Mechanism Component | Description | Reference |
| Reactive Group | Cyanoacrylamide Moiety | Forms a reversible covalent bond. |
| Target Residue | Cysteine 285 (Cys285) | The thiol group of Cys285 covalently binds to this compound. nih.govresearchgate.net |
| Bond Type | Reversible Covalent | Allows for stable yet non-permanent interaction. nih.govresearchgate.net |
Structural Basis of this compound-PPARγ Ligand-Binding Domain (LBD) Interaction
When bound, this compound occupies a specific region within the ligand-binding pocket known as the Arm3 region, which is located near the Ω loop. nih.govnih.gov This binding is stabilized by both the covalent bond to Cys285 and non-covalent interactions, including a hydrogen bond between this compound and the backbone nitrogen of Serine 342. nih.govresearchgate.net
A key structural consequence of this compound binding is the conformational change it induces in specific parts of the LBD. The piperazine (B1678402) moiety of this compound directly pushes on helix H2′, which in turn stabilizes the conformation of the adjacent Ω loop. nih.govnih.govresearchgate.net It is hypothesized that this stabilization of the H2′/Ω loop region interferes with the ability of Cdk5 to access and phosphorylate Ser245. nih.gov This binding mode is distinct from that of its inactive enantiomer, SB1494, which binds to a different area (the Arm2 region) and does not induce the same stabilizing conformational change in the Ω loop. nih.govnih.gov This structural difference provides a clear basis for the stereospecific activity of this compound. nih.gov
| Structural Feature | This compound Binding | SB1494 Binding |
| Binding Pocket Location | Arm3 region, near Ω loop. nih.gov | Arm2 region. nih.gov |
| Key Covalent Interaction | Cys285. nih.govresearchgate.net | Cys285. nih.govresearchgate.net |
| Induced Conformational Change | Pushes helix H2′, stabilizing the Ω loop. nih.govnih.gov | Does not induce the same stabilization of the Ω loop. nih.govresearchgate.net |
| Effect on Phosphorylation | Potent inhibition. nih.gov | Minimal to no inhibition. nih.govnih.gov |
X-ray Crystallography Studies of PPARγ-SB1495 Complexes
To understand the binding mode of this compound, the crystal structure of the PPARγ ligand-binding domain (LBD) in complex with this compound was determined. nih.gov This was achieved in the presence of a peptide derived from the human steroid receptor coactivator-1 (SRC-1). nih.gov The crystallographic data revealed a high-resolution structure, providing a clear depiction of the molecular interactions.
| Parameter | Value |
|---|---|
| Resolution | 2.85 Å |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 62.4 Å, b = 62.5 Å, c = 162.2 Å |
| Monomers per Asymmetric Unit | 2 |
Detailed Occupancy of the Arm3 Region and Omega (Ω) Loop
Structural analysis of the PPARγ-SB1495 complex demonstrated that this compound occupies a specific region within the ligand-binding pocket known as the Arm3 region. nih.govnih.govpdbj.org This region is located near the alternate binding site of the PPARγ LBD. nih.gov The binding of this compound to this particular area is a key determinant of its unique activity profile.
A significant finding from the crystallographic studies is the effect of this compound on the Omega (Ω) loop, a region typically characterized by its flexibility. nih.gov In the this compound-bound structure, the Ω loop, which lies between helices H2′ and H3, becomes well-defined and adopts a stable conformation. nih.govnih.govpdbj.orgresearchgate.net Specifically, the electron density for this loop was clear, and residues 271–274 (Gln-Glu-Gln-Ser) within the loop were observed to form a helix. nih.gov This stabilization of the Ω loop is a direct consequence of this compound binding. nih.govnih.govpdbj.orgresearchgate.net
Conformational Changes Induced by this compound Binding, including Helix H2′ Stabilization
The binding of this compound to the PPARγ LBD induces notable conformational changes. nih.govresearchgate.net A key structural alteration involves helix H2′, which is directly pushed by the piperazine moiety of this compound. nih.govnih.govresearchgate.netresearchgate.net This interaction results in a significant shift and stabilization of helix H2′. nih.govnih.govresearchgate.net The stabilization of helix H2′ is intrinsically linked to the ordering of the adjacent Ω loop. nih.govnih.govresearchgate.net
Distinction in Binding Modes of Enantiomeric Analogues (SB1494 vs. This compound)
A striking feature of this compound's interaction with PPARγ is its distinct binding mode compared to its enantiomeric analogue, SB1494, which shows minimal inhibitory activity on PPARγ phosphorylation. nih.govnih.govresearchgate.net While both compounds form a reversible covalent bond with Cys285 on helix H3, their positions within the ligand-binding pocket are different. nih.govresearchgate.net
X-ray crystallography revealed that this compound binds to the Arm3 region of the ligand-binding pocket. nih.govnih.govpdbj.orgresearchgate.net In contrast, SB1494 occupies the Arm2 region. nih.govnih.govpdbj.orgresearchgate.net This difference in binding location leads to distinct downstream conformational effects. The binding of this compound, but not SB1494, induces the significant conformational changes in helix H2′ and the stabilization of the Ω loop. nih.govresearchgate.net These structural differences provide a clear mechanistic basis for the differential activities of the two enantiomers. nih.govnih.govresearchgate.net
| Compound | Binding Region | Effect on Helix H2' and Ω Loop |
|---|---|---|
| This compound | Arm3 | Stabilization |
| SB1494 | Arm2 | No significant change |
Modulation of Downstream Signaling Pathways and Transcriptional Activity
The unique binding mode of this compound translates into specific effects on downstream signaling pathways and the transcriptional activity of PPARγ.
Inhibition of Cdk5-Mediated PPARγ Phosphorylation
This compound was developed as a novel reversible covalent inhibitor of the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 245 (Ser273 in PPARγ2). nih.govnih.govpdbj.orgresearchgate.net This post-translational modification is a key event linked to insulin resistance. theopenscholar.com The inhibitory activity of this compound on this phosphorylation event is a central aspect of its therapeutic potential. nih.govnih.govpdbj.orgresearchgate.net
In contrast, its enantiomer, SB1494, exhibits very little inhibitory activity on Cdk5-mediated PPARγ phosphorylation. nih.gov The structural studies suggest that the conformational changes induced by this compound, particularly the stabilization of helix H2′ and the Ω loop, may interfere with the ability of Cdk5 to bind and phosphorylate PPARγ. nih.gov Importantly, this compound achieves this inhibition without demonstrating classical agonistic activity on PPARγ-mediated transcription. nih.gov
Absence of Classical Transcriptional Agonism
The molecular action of this compound on Peroxisome Proliferator-Activated Receptor γ (PPARγ) is distinguished by its departure from the canonical activation mechanism exhibited by classical agonists like thiazolidinediones (TZDs). researchgate.netnih.gov While full agonists induce a conformational change in the PPARγ ligand-binding domain (LBD) that promotes the recruitment of coactivators and subsequent transcription of target genes, this compound operates through a non-agonistic pathway. nih.govnih.govnih.gov Research indicates that this compound is an antagonistic ligand of PPARγ and does not induce agonistic activity. nih.gov
Detailed structural and functional studies reveal that this compound's unique binding mode is central to its lack of classical transcriptional agonism. nih.gov Unlike typical agonists that stabilize helix H12 in an active conformation to create a coactivator binding site, this compound does not interact with helix H12. nih.gov This is a critical distinction, as the repositioning of helix H12 is a hallmark of PPARγ activation and is essential for the recruitment of coactivator proteins such as Steroid Receptor Coactivator-1 (SRC-1) that initiate gene transcription. nih.govnih.gov
Instead, this compound engages with the PPARγ LBD in a distinct manner. It forms a reversible covalent bond with the thiol group of the Cys285 residue located on helix H3. nih.gov The compound occupies a specific region of the ligand-binding pocket known as the Arm3 region, which is situated near the Ω loop. nih.govresearchgate.net This binding induces a significant conformational change in helix H2′ and stabilizes the adjacent Ω loop. nih.govresearchgate.net However, this stabilization does not translate into the canonical active conformation required for transcriptional activation. The interactions between this compound and the PPARγ LBD primarily involve this covalent bond, one hydrogen bond with the backbone nitrogen of Ser342, and several hydrophobic effects. nih.gov
The functional consequence of this binding mode is the prevention of the classical cascade of events that leads to gene expression. By failing to engage and stabilize helix H12, this compound does not promote the necessary surface for coactivator recruitment. nih.govnih.gov This mechanism contrasts sharply with full agonists, which depend on coactivator interaction to regulate the expression of genes involved in processes like lipid metabolism and adipogenesis. nih.govnih.govnih.gov Therefore, this compound is considered a non-agonist ligand, capable of binding to PPARγ and inhibiting Cdk5-mediated phosphorylation without activating the receptor's classical transcriptional machinery. nih.govnih.gov
Table 1: Comparison of Binding Characteristics and Functional Outcomes
| Feature | Classical Agonists (e.g., Rosiglitazone) | This compound |
|---|---|---|
| Binding Site | Orthosteric ligand-binding pocket | Covalently binds to Cys285 on helix H3; occupies Arm3 region nih.gov |
| Interaction with Helix H12 | Stabilizes helix H12 in an active conformation nih.gov | No direct interaction nih.gov |
| Transcriptional Activity | Induces agonistic activity, promoting gene transcription researchgate.netnih.gov | Does not induce agonistic activity; considered an antagonist nih.gov |
| Coactivator Recruitment | Promotes recruitment of coactivators (e.g., SRC-1) nih.govnih.gov | Does not create the necessary conformation for coactivator recruitment nih.gov |
| Primary Mechanism | Activation of PPARγ-mediated gene transcription nih.govnih.gov | Inhibition of Cdk5-mediated phosphorylation at Ser245 nih.gov |
Table 2: Compound Names
| Compound Name |
|---|
| 15-deoxy-Δ12, 14-PGJ2 |
| AM-879 |
| Bezafibrate |
| Darglitazone |
| Elafibranor |
| Fenofibric acid |
| GW0072 |
| GW1929 |
| GW501516 |
| GW7647 |
| Iodoacetic acid |
| Lanifibranor |
| LT175 |
| nTZDpa |
| P11 |
| Pemafibrate |
| Pioglitazone (B448) |
| R32 |
| Rosiglitazone |
| Saroglitazar |
| SB1453 |
| SB1494 |
| This compound |
| SB1496 |
| SB1497 |
| Seladelpar |
| SR1664 |
| Telmisartan |
| Troglitazone |
Structure Activity Relationship Sar Studies and Analog Development for Mechanistic Insight
Correlation of Chemical Structure with Inhibitory Activity on PPARγ Phosphorylation
SB1495 functions as a novel reversible covalent inhibitor of the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Ser245 (or Ser273, depending on the isoform numbering) nih.govnih.govsigmaaldrich.comchemsrc.comgithub.iosigmaaldrich.comchemsrc.com. This phosphorylation event is a key factor influencing the insulin-sensitizing effects of PPARγ-targeted drugs nih.govsigmaaldrich.comchemsrc.comgithub.io. The core of this compound's inhibitory mechanism lies in its ability to form a covalent bond with Cys285 within the PPARγ ligand-binding domain (LBD) via a Michael addition reaction nih.gov.
This covalent interaction is crucial for its activity. Structural analyses have revealed that the binding of this compound to the PPARγ LBD induces significant conformational changes, specifically stabilizing helix H2′, the Ω loop, and the four-stranded β-sheet nih.govgithub.io. These structural rearrangements are believed to interfere with the binding of Cdk5 to PPARγ, thereby inhibiting the phosphorylation of Ser245 nih.govgithub.io. Importantly, this compound acts as an antagonistic ligand, meaning it does not induce the classical agonistic activity associated with some other PPARγ-targeted drugs, which often lead to undesirable side effects nih.govgithub.io.
Stereochemical Influence on Binding Affinity and Modulatory Effects (this compound vs. SB1494, SB1496, SB1497)
The stereochemistry of this compound plays a paramount role in its potent inhibitory activity. This compound incorporates a (1S, 2R) conformer within its 2-aminocyclopentan-1-ol moiety nih.govsigmaaldrich.comgithub.io. This specific stereoisomer is critical, as 2-aminocyclopentan-1-ol has four possible stereoisomers: SB1494, this compound, SB1496, and SB1497 nih.govsigmaaldrich.comgithub.io. Among these, only the (1S, 2R) conformer present in this compound exhibits potent inhibition of PPARγ phosphorylation nih.govsigmaaldrich.comgithub.io.
A direct comparison with its enantiomeric analogue, SB1494 (which possesses the (1R, 2S) stereochemistry), highlights the profound impact of stereochemistry on their interactions with PPARγ nih.govsigmaaldrich.comgithub.io. While both this compound and SB1494 form covalent bonds with Cys285 and act as antagonistic ligands, SB1494 rarely demonstrates inhibitory activity against PPARγ phosphorylation nih.govsigmaaldrich.comgithub.io. Co-crystal structures of PPARγ in complex with each compound reveal distinct binding modes: this compound occupies the Arm3 region near the Ω loop of the PPARγ LBD, whereas SB1494 binds to the Arm2 region nih.govsigmaaldrich.comgithub.io.
A key structural difference contributing to their distinct activities is the interaction of the piperazine (B1678402) moiety of this compound. This moiety directly pushes helix H2′, leading to a significant change in its conformation and stabilizing the Ω loop located just behind it nih.govsigmaaldrich.comgithub.io. This stabilization is crucial for the inhibitory effect of this compound. In contrast, SB1494 does not induce such a conformational change in helix H2′ or the Ω loop nih.gov. Further studies showed that SB1496 and SB1497 were unable to interrupt the covalent complexation of another ligand, SB1453, with the PPARγ LBD, indicating their lack of effective binding to the receptor nih.govgithub.io.
The following table summarizes the binding and inhibitory activities of this compound and its stereoisomers:
| Compound | Stereochemistry (2-aminocyclopentan-1-ol moiety) | PPARγ Binding (Covalent with Cys285) | PPARγ Phosphorylation Inhibition | PPARγ Agonistic Activity | Binding Region in PPARγ LBD | Conformational Effect on Helix H2' and Ω Loop |
| This compound | (1S, 2R) | Yes | Potent | No | Arm3 (near Ω loop) | Direct push, stabilization |
| SB1494 | (1R, 2S) | Yes | Rarely exhibits | No | Arm2 | No significant effect |
| SB1496 | Other stereoisomer | No (did not interrupt SB1453 binding) | Not effective | Not specified | Not effective | Not effective |
| SB1497 | Other stereoisomer | No (did not interrupt SB1453 binding) | Not effective | Not specified | Not effective | Not effective |
Exploration of Different Chemical Moieties and Their Impact on PPARγ Interaction
The design of this compound involved a meticulous exploration of various chemical moieties to optimize its interaction with PPARγ. A defining feature of this compound is its tert-butyl substituted aliphatic cyanoacrylamide moiety nih.gov. This specific moiety is responsible for forming the reversible covalent bond with Cys285 of the PPARγ LBD nih.govnih.govgithub.io. The reversibility of this covalent bond is a key advantage, as it avoids the potential adverse effects and cytotoxicity associated with irreversible covalent modifications seen in some earlier PPARγ ligands that contained nitroaryl moieties sigmaaldrich.comgithub.io. This compound was the first compound reported to utilize a cyanoacrylamide moiety for reversible covalent bond formation with PPARγ.
The spatial orientation of the compound within the binding pocket is also critical. The moiety extending from the cyanoacrylamide to the cyclopentane (B165970) in this compound is observed to extend from the pivotal Cys285 towards the C-terminus of helix H3 and then turn towards the N-terminus of helix H3 nih.gov. This contrasts with its enantiomer, SB1494, where the equivalent moiety extends from Cys285 towards the N-terminus of helix H3 and then turns to the C-terminus nih.gov. Furthermore, the piperazine moiety of this compound has been identified as a crucial element that directly interacts with and pushes helix H2′, leading to the stabilization of the Ω loop nih.govsigmaaldrich.comgithub.io. These specific interactions mediated by distinct chemical moieties contribute to this compound's ability to selectively inhibit PPARγ phosphorylation without inducing agonistic activity. The development process involved systematic structural modifications and computational docking studies to identify and optimize these critical interactions nih.govsigmaaldrich.com.
Design and Synthesis of this compound Analogues as Research Probes
The development of this compound emerged from a rational drug discovery approach aimed at identifying novel PPARγ modulators nih.govsigmaaldrich.comgithub.io. Researchers systematically designed and synthesized a series of PPARγ phosphorylation inhibitor analogues, leveraging insights gained from co-crystal structures of PPARγ with known ligands nih.gov. This iterative process involved rigorous systematic structural modifications, stability tests in aqueous media, and computational docking studies to refine the chemical scaffold and optimize its interaction with the target nih.govsigmaaldrich.com.
The primary objective behind the design of this compound and its analogues was to develop selective inhibitors of PPARγ phosphorylation that could avoid the classical agonism and associated side effects of existing PPARγ-targeting drugs nih.govnih.govsigmaaldrich.comgithub.io. By inhibiting Cdk5-mediated phosphorylation of PPARγ at Ser245, these compounds aim to achieve insulin-sensitizing effects without the liabilities of full agonism nih.govnih.govsigmaaldrich.comgithub.io.
Compounds like this compound are considered valuable research probes. Their precise and selective mechanism of action makes them instrumental tools for studying the intricate functions of PPARγ in various biological processes. The reversible covalent mode of action, specifically, offers a promising avenue for the development of new generations of anti-diabetic drugs that can selectively block PPARγ phosphorylation in a clinically efficacious yet non-toxic manner.
Computational and Theoretical Investigations of Sb1495
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking studies have revealed that SB1495 functions as a novel reversible covalent inhibitor of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Ser245 (equivalent to Ser273 in PPARγ2 numbering). nih.govbioregistry.ionih.gov This covalent interaction is formed with Cys285 located on helix H3 of the PPARγ ligand-binding domain (LBD).
Docking analyses, often utilizing co-crystal structures such as PPARγ LBD (PDB: 2HFP) and protocols like CDOCKER, have highlighted the specific interactions between this compound and PPARγ. bioregistry.io These interactions primarily involve a hydrogen bond and various hydrophobic effects. Specifically, this compound forms a hydrogen bond with the backbone nitrogen of Ser342 on strand β3, observed at a distance of 2.7 Å. Hydrophobic interactions are facilitated by residues including Glu259, His266, Thr268, and Ile281. The reversible covalent bond formation is attributed to the presence of a cyanoacrylamide moiety within the this compound structure. nih.govnih.gov
Superposition Analysis with Existing PPARγ Ligand Databases (e.g., PDB structures)
Superposition analyses have provided a comprehensive view of how this compound positions itself within the PPARγ ligand-binding pocket compared to other known ligands. A total of 138 ligand-bound PPARγ LBD structures from the Protein Data Bank (PDB) were superposed onto the this compound-bound structure, which served as a reference. nih.gov
The PPARγ ligand-binding pocket (LBP) is characterized by distinct regions known as Arm1, Arm2, and Arm3. nih.gov Superposition studies demonstrated that this compound preferentially occupies the Arm3 region, located near the Ω loop, which represents an alternate binding site within the PPARγ LBD. nih.govbioregistry.io In contrast, its enantiomeric analogue, SB1494, binds to the Arm2 region. nih.govbioregistry.io A comparative analysis with 22 other covalent PPARγ ligands deposited in the PDB revealed that the piperazine (B1678402) moiety of this compound uniquely protrudes towards helix H2′. nih.gov
In Silico Modeling of Conformational Changes in PPARγ LBD upon this compound Binding
In silico modeling, supported by experimental co-crystallization data, has elucidated the significant conformational changes induced in the PPARγ LBD upon this compound binding. The binding of this compound leads to notable alterations in helix H2′ and the Ω loop. nih.gov The piperazine moiety of this compound directly pushes helix H2′, resulting in a substantial shift in this helix and a stabilization of the Ω loop, which is situated directly behind helix H2′. nih.govbioregistry.io This induced stability extends to the four-stranded β-sheet region of PPARγ. nih.gov
The stabilization of helix H2′, the Ω loop, and the β-sheet is hypothesized to interfere with the binding of Cdk5 to PPARγ, thereby affecting the Cdk5-mediated phosphorylation of PPARγ. nih.gov A specific hydrogen bond forms between Glu259 on helix H2′ and Arg280 on helix H3, a consequence of the shift in helix H2′. While the Ω loop between helices H2′ and H3 is typically flexible in the apo-state, this compound binding induces a stable conformation in these regions. nih.gov Interestingly, the Cdk5-mediated phosphorylation site Ser245 itself did not exhibit significant conformational differences (RMSD of 0.57 Å) upon this compound binding when compared to the SB1494-bound structure. nih.gov Broader studies on PPARγ conformational dynamics indicate that ligand binding generally alters the conformational populations of the LBD, a phenomenon observed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Hydrogen-Deuterium Exchange coupled to Mass Spectrometry (HDX-MS), and Molecular Dynamics (MD) simulations. The strong stabilization of the β-sheet region by certain ligands, such as the partial agonist GQ-16, has been linked to the inhibition of Cdk5-mediated phosphorylation of Ser-273, suggesting a similar mechanistic principle for this compound. Furthermore, the accommodation of the Cdk5/p25 complex is proposed to involve a transient unfolding of the PPARγ β1 strand, and robust stabilization of the β-sheet can prevent S245 phosphorylation.
Prediction of Binding Pockets and Interaction Sites
The PPARγ ligand-binding pocket is characterized as a large, Y-shaped cavity capable of accommodating diverse ligands. Computational methods for predicting binding sites, such as FINDSITE, VOIDOO, LIGSITE, and POCKET, are crucial for identifying and characterizing these regions.
Compound Names and PubChem CIDs
Sb1495 As a Chemical Probe in Fundamental Biological Research
Utility in Dissecting PPARγ-Dependent Signaling Pathways
SB1495 serves as a crucial chemical probe for unraveling PPARγ-dependent signaling pathways, especially those modulated by post-translational modifications. It functions as a novel reversible covalent inhibitor of the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Ser245 medkoo.comnih.govresearchgate.netnih.gov. This specific phosphorylation event is recognized as a key determinant in the insulin-sensitizing effects associated with PPARγ-targeted drugs medkoo.comnih.govnih.gov.
By selectively inhibiting this phosphorylation, this compound allows researchers to investigate the precise role of Ser245 phosphorylation in PPARγ function without the confounding effects of classical PPARγ agonism nih.govresearchgate.netnih.gov. This selective modulation is critical for dissecting the downstream signaling cascades influenced by this specific phosphorylation, providing insights into how PPARγ activity is regulated in metabolic processes and its implications for conditions like type 2 diabetes nih.govnih.govchemistryviews.org. Its ability to block this phosphorylation without acting as a classical agonist offers a refined approach to understanding the complex interplay between PPARγ and its regulatory kinases nih.govresearchgate.netnih.gov.
Application in Cell-Based Mechanistic Assays
This compound has been effectively utilized in various cell-based mechanistic assays to elucidate its mode of action and the biological consequences of its inhibitory activity. Cell-based assays are fundamental in drug discovery, providing a biologically relevant context for studying cellular responses and interactions numberanalytics.comnuvisan.com.
In vitro kinase assays: this compound's inhibitory effect on Cdk5-mediated PPARγ phosphorylation has been directly demonstrated through in vitro kinase assays. These assays show that this compound inhibits PPARγ phosphorylation in a dose-dependent manner researchgate.netresearchgate.net. This application is vital for confirming the compound's direct inhibitory activity on the target kinase-substrate interaction, providing quantitative data on its potency.
Luciferase reporter gene assays: To assess its impact on PPARγ transcriptional activity, this compound has been employed in luciferase reporter gene assays using cell lines such as HEK-293T cells expressing full-length PPARγ nih.govresearchgate.net. These assays revealed that this compound lacks agonistic activity on PPARγ-mediated transcription, distinguishing its mechanism from traditional PPARγ agonists like rosiglitazone (B1679542) nih.govresearchgate.net. This highlights its utility in dissecting the specific regulatory roles of PPARγ phosphorylation versus its classical transcriptional activation, enabling a more nuanced understanding of PPARγ biology.
Contribution to Understanding Reversible Covalent Inhibition in Chemical Biology
This compound represents a significant contribution to the field of chemical biology by exemplifying a rationally designed reversible covalent inhibitor nih.govresearchgate.net. The concept of reversible covalent inhibition is gaining prominence due to its potential to offer advantages over irreversible covalent inhibitors, particularly in mitigating off-target effects nih.gov.
Unlike many previously developed covalent PPARγ ligands that contain nitroarene moieties, which often lead to irreversible protein modifications, this compound incorporates a cyanoacrylamide moiety nih.govresearchgate.netresearchgate.net. This structural feature enables the formation of a reversible covalent bond with the thiol group of Cys285 within the PPARγ ligand-binding domain (LBD) under physiological conditions nih.govresearchgate.netresearchgate.net. The reversibility of this interaction is crucial, as it allows for the dynamic modulation of target engagement and potentially reduces the accumulation of off-target adducts, thereby limiting unwanted side effects nih.govnih.gov.
Further insights into reversible covalent inhibition have been gained by comparing this compound with its enantiomeric analogue, SB1494. While both compounds form covalent bonds with Cys285, SB1494 exhibits minimal inhibitory activity against PPARγ phosphorylation nih.govresearchgate.net. Structural analyses have revealed that this compound occupies the Arm3 region near the Ω loop of the PPARγ LBD, inducing conformational changes in helix H2′ and stabilizing the Ω loop, whereas SB1494 binds to the Arm2 region nih.govresearchgate.netresearchgate.netresearchgate.net. This distinct binding mode, despite a shared covalent mechanism, provides a valuable structural basis for understanding the specificity and efficacy of reversible covalent inhibitors in modulating protein function nih.govresearchgate.netresearchgate.netresearchgate.net.
Role in Investigating PPARγ Function in Research Models
This compound plays an important role in investigating PPARγ function across various research models, from cellular systems to in vivo studies, facilitating pathway validation.
Cellular Pathway Validation: In cellular models, this compound has been instrumental in validating the specific pathway of Cdk5-mediated PPARγ phosphorylation at Ser245. Its ability to inhibit this phosphorylation without inducing classical PPARγ agonism allows for the isolation and study of this particular regulatory mechanism within the complex cellular environment nih.govresearchgate.net. The detailed structural information derived from this compound-bound PPARγ LBD, showing its interaction with specific regions like the Ω loop and helix H2′, provides a molecular basis for the observed cellular effects and helps validate the conformational changes associated with its inhibitory action nih.govresearchgate.net. This contributes to understanding how ligand binding translates into specific functional outcomes at the cellular level.
In vivo Pathway Validation: Beyond cell-based studies, the biological activity of this compound has been demonstrated in a mouse model chemistryviews.org. This in vivo application is critical for validating the relevance of the observed cellular mechanisms in a whole-organism context. The successful demonstration of its activity in an animal model underscores its potential as a research tool for understanding PPARγ function and its role in metabolic diseases, such as type 2 diabetes, within a living system nih.govnih.govchemistryviews.org. This validation step is crucial for bridging the gap between in vitro findings and physiological relevance, paving the way for further biological applications.
Comparative Mechanistic Analysis with Other Pparγ Modulators
Distinguishing SB1495 from Classical PPARγ Agonists (e.g., Rosiglitazone (B1679542), Pioglitazone) in Terms of Mechanism
Classical PPARγ agonists, such as the thiazolidinediones (TZDs) Rosiglitazone and Pioglitazone (B448), function as full agonists. selleckchem.com They bind to the ligand-binding pocket (LBP) of PPARγ, inducing a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators. nih.gov This leads to the transcriptional activation of target genes, most notably those involved in adipogenesis and insulin (B600854) sensitization. frontiersin.org
In stark contrast, this compound operates through a fundamentally different mechanism. It is a reversible covalent inhibitor that specifically blocks the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 245 (Ser245). nih.govnih.gov This phosphorylation is a key negative regulator of PPARγ's insulin-sensitizing effects. By preventing this modification, this compound enhances insulin sensitivity without exhibiting the classical agonistic activity associated with TZDs. nih.govelsevierpure.com
Key mechanistic distinctions include:
Transcriptional Activation: Rosiglitazone and Pioglitazone are potent activators of PPARγ-mediated gene transcription. This compound, however, lacks this agonistic activity. nih.gov
Binding Mode: While all three compounds interact with the PPARγ ligand-binding domain, this compound forms a reversible covalent bond with the cysteine 285 (Cys285) residue. nih.govnih.gov This covalent interaction is central to its unique activity.
Primary Mechanism: The primary mechanism of TZDs is transcriptional activation. The primary mechanism of this compound is the inhibition of a specific post-translational modification (phosphorylation), which allosterically modulates receptor function. nih.govnih.gov
Conformational Changes: this compound binding induces a distinct conformational state in the PPARγ ligand-binding domain. Specifically, it stabilizes the Ω loop and helix H2' region, which is thought to interfere with the binding of Cdk5. nih.govnih.gov This differs from the canonical conformational changes induced by full agonists to recruit coactivators.
While both Rosiglitazone and Pioglitazone improve glycemic control, they exhibit different effects on lipid profiles. nih.gov Pioglitazone, for instance, has a more favorable impact on plasma triglycerides and LDL particle size compared to Rosiglitazone. nih.govnih.gov These differences, thought to arise from subtle variations in their interaction with the receptor, are distinct from the foundational mechanistic divergence of this compound, which circumvents classical agonism altogether.
| Feature | This compound | Rosiglitazone | Pioglitazone |
|---|---|---|---|
| Primary Mechanism | Inhibition of Cdk5-mediated phosphorylation at Ser245 nih.govnih.gov | Full PPARγ agonism, transcriptional activation selleckchem.comnih.gov | Full PPARγ agonism, transcriptional activation selleckchem.comnih.gov |
| Binding to Cys285 | Reversible covalent bond nih.gov | Non-covalent interaction | Non-covalent interaction |
| Classical Agonistic Activity | Lacks agonistic activity on PPARγ-mediated transcription nih.gov | Potent agonist selleckchem.com | Potent agonist selleckchem.com |
| Effect on Receptor Conformation | Stabilizes Ω loop and helix H2' to block Cdk5 access nih.govnih.gov | Induces conformation for coactivator recruitment | Induces conformation for coactivator recruitment |
Comparison with Other Covalent PPARγ Ligands (e.g., irreversible inhibitors)
This compound belongs to a class of covalent PPARγ ligands that target the highly reactive Cys285 residue within the ligand-binding pocket. nih.gov However, the nature of this covalent bond—reversible versus irreversible—is a critical distinction. Many well-known experimental PPARγ antagonists, such as GW9662, are characterized as irreversible inhibitors. oup.com These compounds typically form a stable, permanent bond with Cys285, leading to a sustained blockade of the orthosteric binding site.
This compound, on the other hand, possesses a cyanoacrylamide "warhead" capable of forming a reversible covalent bond with the thiol group of Cys285 under physiological conditions. nih.gov This means the bond can form and break, allowing for a dynamic interaction with the receptor.
The binding location of this compound is also noteworthy. Crystal structures reveal that this compound occupies the Arm3 region near the Ω loop of the PPARγ ligand-binding domain. nih.govnih.gov This is distinct from its enantiomer, SB1494, which binds to the Arm2 region and shows minimal inhibitory activity on phosphorylation. nih.govnih.gov This highlights the high degree of structural specificity required for its unique mechanism. Other covalent ligands, including inverse agonists like BAY-4931 and BAY-0069, also target Cys285 but are designed to enhance interactions with corepressors, a mechanism distinct from this compound's targeted inhibition of phosphorylation. nih.govacs.org
The reversible nature of this compound's covalent interaction offers several advantages, particularly in research settings, for dissecting the complex biology of PPARγ.
Temporal Control: Reversibility allows for the study of the temporal dynamics of PPARγ signaling. Unlike irreversible inhibitors that permanently "knock out" the receptor's ability to bind other ligands, a reversible inhibitor can be used to probe the effects of transient receptor modulation.
Reduced Off-Target Effects: Irreversible covalent modifiers carry a higher risk of off-target reactions with other cellular nucleophiles, leading to potential toxicity. The tuned reactivity of a reversible covalent warhead can minimize such indiscriminate reactions, providing a cleaner pharmacological tool.
Mimicking Physiological Processes: Many endogenous signaling molecules interact with their targets transiently. A reversible inhibitor can more closely mimic these dynamic physiological interactions than a permanent one.
Elucidating Dynamic Mechanisms: The ability of the ligand to associate and dissociate allows researchers to study the dynamic consequences of receptor engagement and disengagement, such as the kinetics of phosphorylation and dephosphorylation events. nih.govnih.gov This is crucial for understanding how this compound selectively modulates one function (inhibition of phosphorylation) without triggering others (classical agonism). nih.govnih.gov
Mechanistic Similarities and Differences with Alternative PPARγ Antagonists and Modulators
The landscape of PPARγ modulators is diverse, extending beyond full agonists to include partial agonists, antagonists, and inverse agonists. nih.govsemanticscholar.org this compound shares the trait of not being a classical agonist with these alternative modulators, but its mechanism remains distinct.
PPARγ Antagonists (e.g., GW9662, T0070907): These ligands bind to the LBP and prevent the conformational changes necessary for coactivator recruitment, thereby blocking receptor activation by agonists. selleckchem.comnih.gov While this compound also prevents a form of activation (by inhibiting phosphorylation), it does not function as a classical antagonist that competes with and blocks agonists. Recent studies have shown that covalent antagonists like GW9662 may not completely block the binding of all other ligands, but rather weaken their binding through allosteric mechanisms. elifesciences.orgbiorxiv.org
PPARγ Inverse Agonists: These compounds, such as the covalent ligands BAY-4931 and BAY-0069, bind to PPARγ and actively increase the recruitment of corepressors (e.g., NCOR1, NCOR2), leading to the repression of basal gene transcription. nih.govacs.org This is an active repression mechanism, whereas this compound's primary described role is to block a specific signaling input (Cdk5) without inherently promoting corepressor recruitment. nih.gov
Selective PPARγ Modulators (SPPARγMs): This class of compounds aims to dissociate the therapeutic insulin-sensitizing effects from the adverse side effects (like weight gain) of full agonists. nih.govsemanticscholar.org SPPARγMs are thought to work by differentially engaging the LBP, leading to unique receptor conformations that selectively recruit cofactors and regulate a subset of target genes. While this compound achieves a similar goal—separating insulin sensitization from classical agonism—it does so via a different path. Instead of partially activating transcription, it modulates a parallel regulatory pathway (phosphorylation) that fine-tunes the receptor's activity. nih.govelsevierpure.com
| Compound Type | Representative Compound(s) | Core Mechanism | Comparison to this compound |
|---|---|---|---|
| Classical Agonist | Rosiglitazone, Pioglitazone | Binds LBP, recruits coactivators, activates transcription selleckchem.comnih.gov | This compound lacks transcriptional agonist activity nih.gov |
| Irreversible Antagonist | GW9662 | Forms permanent covalent bond with Cys285, blocks agonist binding/activation oup.com | This compound forms a reversible covalent bond nih.gov |
| Covalent Inverse Agonist | BAY-4931 | Binds covalently, stabilizes conformation for corepressor recruitment nih.govacs.org | This compound's mechanism is blocking Cdk5 binding, not enhancing corepressor binding nih.gov |
| Selective Modulator (SPPARγM) | Metaglidasen, Halofenate | Partial agonism; differential cofactor recruitment and gene expression semanticscholar.org | This compound modulates a post-translational modification rather than acting as a partial transcriptional agonist nih.gov |
Advanced Methodological Approaches Employed in Sb1495 Research
X-ray Crystallography for Ligand-Protein Complex Structure Determination
No crystallographic data for SB1495 in complex with any protein is publicly available.
Mass Spectrometry Techniques (e.g., MALDI-TOF) for Ligand Binding Confirmation
There are no published studies that utilize mass spectrometry to confirm the binding of this compound to a protein target.
Spectroscopic Methods for Investigating Ligand-Induced Conformational Changes
No spectroscopic analyses detailing conformational changes induced by this compound have been reported in the accessible scientific literature.
Cell-Based Assays for Studying Molecular Interactions (e.g., HEK-293T cells)
Information regarding the use of HEK-293T cells or any other cell-based assays to investigate the molecular interactions of this compound is not available.
Consequently, the creation of data tables and a list of compound names as requested is also not feasible. Should research on "this compound" be published and made publicly accessible in the future, the generation of a detailed scientific article will become possible.
Future Directions in Fundamental Research Utilizing Sb1495
Elucidation of Potential Off-Target Interactions for Broader Biological Understanding
While SB1495 is designed as a reversible covalent inhibitor to mitigate the irreversible off-target effects associated with some traditional covalent modifiers, a comprehensive understanding of its biological profile necessitates the elucidation of any potential reversible off-target interactions mims.commims.com. Future research should focus on employing advanced chemoproteomic approaches to identify proteins that reversibly interact with this compound, beyond its primary target. Methodologies such as cellular thermal shift assay (CETSA), activity-based protein profiling (ABPP), affinity-based protein profiling (AfBPP), and mass spectrometry-based proteomics are powerful tools for assessing both on-target engagement and potential off-target binding in living biological systems digitellinc.comresearchgate.net. Such investigations could reveal unexpected protein interactions or pathways influenced by this compound, thereby contributing to a broader understanding of cellular networks and potentially uncovering new therapeutic avenues or insights into polypharmacology.
Development of Advanced Chemical Tools and Probes based on this compound Scaffold
The unique structural features of this compound, particularly its cyanoacrylamide moiety and the critical (1S, 2R) stereochemistry, are integral to its reversible covalent binding and inhibitory activity wikipedia.orgresearchgate.netjst.go.jp. This scaffold provides an excellent foundation for the development of advanced chemical tools and probes. Future research could involve the strategic incorporation of reporter tags, such as fluorescent moieties or photoaffinity labels, onto the this compound scaffold jst.go.jpazolifesciences.com. These advanced probes would enable:
Live-cell imaging: Visualizing the dynamics of PPARγ phosphorylation and its spatial distribution within cells in real-time.
Identification of novel interactors: Discovering new protein partners of PPARγ or Cdk5 that are influenced by the phosphorylation event, or that interact directly with this compound.
High-resolution binding site mapping: Providing more detailed insights into the binding modes and conformational changes induced by this compound and its analogues in complex biological environments.
Furthermore, continued structure-activity relationship (SAR) studies, building upon the initial rational design of this compound, could lead to the refinement of the scaffold for enhanced selectivity, potency, or the development of probes with tailored properties, such as improved cell permeability or tissue-specific targeting.
Applications in High-Throughput Screening for Mechanistic Modulators
The specific inhibitory mechanism of this compound on Cdk5-mediated PPARγ phosphorylation makes it an invaluable reference compound for high-throughput screening (HTS) campaigns aimed at discovering novel mechanistic modulators. Future applications in HTS could involve:
Identifying synergistic compounds: Screening large chemical libraries to find compounds that enhance or synergize with this compound's inhibitory effect on PPARγ phosphorylation.
Disrupting protein-protein interactions: Developing HTS assays to identify small molecules that specifically disrupt the interaction between Cdk5 and PPARγ, a critical step in the phosphorylation cascade.
Discovering novel kinases/phosphatases: Utilizing this compound to delineate the Cdk5-dependent phosphorylation pathway, thereby enabling the identification of other kinases or phosphatases involved in PPARγ phosphorylation or dephosphorylation, which could represent new therapeutic targets.
These HTS applications would leverage automated liquid handling systems, multi-label plate readers, and high-content imaging platforms to efficiently screen millions of compounds and identify promising "hits" for further validation secondlab.comcreative-diagnostics.com.
Interdisciplinary Research Integrating this compound for Complex Biological Pathway Dissection
PPARγ is a multifaceted nuclear receptor involved in a wide array of biological processes, including lipid metabolism, glucose homeostasis, adipocyte differentiation, and inflammatory responses azolifesciences.comnih.gov. Integrating this compound into interdisciplinary research frameworks, particularly within systems biology and computational biology, offers a powerful approach to dissect these complex biological pathways isbscience.orgucsd.eduquora.com. Future research could encompass:
'Omics' analyses: Conducting comprehensive genomics, proteomics, and metabolomics studies following this compound treatment to observe global changes in gene expression, protein profiles, and metabolic outputs. This would help identify previously unrecognized downstream effects, feedback loops, or compensatory mechanisms within the cellular system.
Computational modeling: Developing sophisticated mathematical and computational models of PPARγ signaling networks, explicitly incorporating the Cdk5-mediated phosphorylation event targeted by this compound ucsd.eduf1000research.com. Such models could predict the impact of specific phosphorylation states on complex biological outcomes and guide experimental design.
Network biology: Constructing and analyzing protein-protein interaction networks and signaling cascades affected by this compound's modulation of PPARγ phosphorylation. This approach could uncover novel nodes or hubs within these networks that represent new therapeutic targets or shed light on disease pathogenesis.
Exploration of this compound in Investigating Uncharted Roles of PPARγ Phosphorylation
While the role of PPARγ phosphorylation at Ser245 (human) or Ser273 (mouse) in insulin (B600854) sensitization and type 2 diabetes is well-established, this compound provides a unique opportunity to explore less-charted physiological and pathological roles of this specific post-translational modification wikipedia.orgfrontiersin.orgmdpi.comresearchgate.net. Future research could delve into:
Neurodegenerative diseases: Given that PPARγ agonists like pioglitazone (B448) have shown effects on beta-amyloid levels by inhibiting PPARγ phosphorylation in Alzheimer's disease models, this compound could be instrumental in specifically dissecting the contribution of Cdk5-mediated PPARγ phosphorylation to neurodegenerative processes frontiersin.org.
Cancer biology: PPARγ is known to play a role in various cancers, and its phosphorylation can influence cell proliferation and apoptosis nih.gov. Investigating how this compound affects the growth, survival, and differentiation of cancer cells by precisely modulating PPARγ phosphorylation could uncover novel anti-cancer mechanisms.
Inflammation and immune regulation: Beyond its metabolic roles, PPARγ is a key regulator of inflammatory responses nih.govmdpi.comresearchgate.net. This compound could be used to elucidate the specific contribution of Cdk5-mediated phosphorylation to distinct inflammatory signaling pathways and immune cell functions, potentially identifying new targets for inflammatory disorders.
Bone metabolism: As PPARγ activation has been linked to adverse effects such as bone fractures, exploring the precise role of its phosphorylation in osteogenesis, bone density regulation, or bone remodeling pathways using this compound could reveal uncharted connections.
These future directions underscore the transformative potential of this compound as a chemical probe, enabling a deeper, more nuanced understanding of PPARγ biology and its implications for human health.
Q & A
Basic: What is the molecular mechanism of SB1495 in inhibiting PPARγ phosphorylation?
This compound is a reversible covalent ligand that inhibits PPARγ phosphorylation at Ser273 by binding to the H2' region of the protein’s ligand-binding domain. Structural studies reveal interactions with key residues (e.g., Glu259 and Arg280) through hydrogen bonding and hydrophobic contacts, stabilizing a conformation that prevents phosphorylation . Experimental validation includes X-ray crystallography and competitive binding assays to confirm its binding specificity .
Basic: How does the reversible covalent binding of this compound influence its inhibitory activity?
The tertiary-butyl-substituted cyanacrylamide group in this compound forms a reversible covalent bond with cysteine residues (e.g., Cys285) in PPARγ, enhancing binding affinity while allowing controlled dissociation. This design balances potency with reduced off-target effects compared to irreversible inhibitors. Methodologically, stability assays (e.g., mass spectrometry) and kinetic studies (e.g., surface plasmon resonance) are used to characterize reversibility .
Basic: What experimental approaches validate this compound's specificity for Ser273 phosphorylation?
- In vitro kinase assays : Measure phosphorylation levels using PPARγ fragments and recombinant kinases.
- Structural analysis : Compare co-crystallization data of this compound-bound PPARγ with phosphorylated/unphosphorylated states .
- Computational docking : Predict binding modes and energy landscapes using tools like AutoDock or Schrödinger .
Advanced: How can researchers optimize this compound's binding kinetics without triggering adverse effects?
Advanced optimization involves:
- Structure-activity relationship (SAR) studies : Systematic modification of the cyanacrylamide moiety to enhance binding entropy or reduce steric hindrance .
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over time to identify critical interaction points .
- In vivo toxicity screens : Use murine models to assess off-target effects on lipid metabolism or adipogenesis .
Advanced: How to resolve contradictions in this compound's efficacy across different cellular models?
Contradictions may arise from variations in cell type (e.g., adipocytes vs. hepatocytes) or phosphorylation pathway crosstalk. Solutions include:
- Standardized protocols : Control for PPARγ isoform expression, cellular differentiation state, and kinase activity .
- Multi-omics integration : Combine phosphoproteomics with transcriptomics to map downstream signaling cascades .
Advanced: What computational methods are critical for studying this compound's interaction dynamics?
- Docking simulations : Identify binding poses using software like Rosetta or GROMACS .
- Free-energy perturbation (FEP) : Quantify binding energy contributions of specific residues .
- Network pharmacology : Predict this compound’s systemic effects by modeling PPARγ interaction networks .
Methodology: Designing a study to assess this compound's pharmacokinetics in preclinical models
- In vitro ADME assays : Measure solubility, plasma protein binding, and metabolic stability using liver microsomes .
- In vivo PK/PD modeling : Administer this compound in diabetic murine models and track plasma concentration-time profiles via LC-MS .
- Tissue distribution studies : Use radiolabeled this compound to quantify organ-specific accumulation .
Methodology: Reproducing this compound's synthesis and bioactivity in academic labs
- Synthetic protocols : Follow stepwise procedures for cyanacrylamide conjugation and tert-butyl group introduction, as detailed in Park et al. (2018) .
- Characterization : Validate purity via HPLC and structural integrity via NMR/X-ray diffraction .
- Bioactivity confirmation : Replicate cell-based assays (e.g., PPARγ phosphorylation inhibition in 3T3-L1 adipocytes) .
Methodology: Best practices for statistical analysis of this compound's dose-response data
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism .
- Error propagation : Calculate confidence intervals for IC50 values using bootstrap resampling .
- Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .
Advanced: Translating this compound's in vitro findings to in vivo disease models
- Bioavailability enhancement : Use nanoparticle encapsulation to improve solubility and tissue penetration .
- Toxicity mitigation : Conduct RNA-seq to identify off-target gene regulation and refine dosing regimens .
- Longitudinal studies : Monitor insulin sensitivity and adipokine levels in diabetic mice over 12-week trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
